Bis[4-(nonyloxy)phenyl]ethane-1,2-dione
Description
Bis[4-(nonyloxy)phenyl]ethane-1,2-dione is a benzil derivative characterized by two 4-(nonyloxy)phenyl groups attached to an ethanedione (α-diketone) core. This compound belongs to a class of diaryl diketones with applications in photophysics, materials science, and organic synthesis. The nonyloxy substituents (C₉H₁₉O) impart hydrophobicity and influence aggregation behavior, making the compound relevant for studies on solvent interactions or self-assembly .
Properties
CAS No. |
105100-96-7 |
|---|---|
Molecular Formula |
C32H46O4 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
1,2-bis(4-nonoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C32H46O4/c1-3-5-7-9-11-13-15-25-35-29-21-17-27(18-22-29)31(33)32(34)28-19-23-30(24-20-28)36-26-16-14-12-10-8-6-4-2/h17-24H,3-16,25-26H2,1-2H3 |
InChI Key |
JDWHMHXZMMSDFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(nonyloxy)phenyl]ethane-1,2-dione typically involves the reaction of 4-nonyloxybenzaldehyde with a suitable reagent to introduce the ethane-1,2-dione functionality. One common method is the use of a Claisen-Schmidt condensation reaction, followed by oxidation to form the desired diketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis[4-(nonyloxy)phenyl]ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The diketone moiety can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Bis[4-(nonyloxy)phenyl]ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism by which Bis[4-(nonyloxy)phenyl]ethane-1,2-dione exerts its effects depends on its interaction with molecular targets. The diketone moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The nonyloxy groups provide hydrophobic characteristics, affecting the compound’s solubility and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzil derivatives share the ethane-1,2-dione core but differ in substituents, which critically alter their physical, electronic, and functional properties. Below is a comparative analysis of Bis[4-(nonyloxy)phenyl]ethane-1,2-dione with structurally related compounds:
Table 1: Structural and Functional Comparison of Benzil Derivatives
Estimated based on substituent contributions.
*Aggregation-induced enhanced emission (AIEE) inferred from analogous imidazole derivatives in .
Key Findings from Comparative Analysis
Electronic Effects: Electron-donating groups (e.g., nonyloxy, dimethylamino) enhance electron density on the aromatic rings, increasing fluorescence quantum yield and enabling pH-sensitive behavior . Electron-withdrawing groups (e.g., nitro, iodine) reduce electron density, making compounds more reactive in electrophilic substitutions or charge-transfer applications .
Solubility and Aggregation: Long alkyl chains (e.g., nonyloxy) improve solubility in nonpolar solvents and may induce AIEE due to restricted intramolecular motion in aggregated states . Bulky substituents (e.g., biphenyl, cyclohexyl) enhance thermal stability but reduce solubility in polar solvents .
Halogenated derivatives (e.g., bromo, iodo) are synthesized via Sonogashira coupling or direct halogenation, enabling precise functionalization .
Applications: Sensing: Dimethylamino-substituted benzils exhibit pH-dependent fluorescence, suitable for chemical sensors . Photophysics: Biphenyl-substituted benzils show extended conjugation for UV/vis light absorption . Materials Science: Cyclohexyl-substituted derivatives serve as photopolymerization initiators due to their stability under UV irradiation .
Contradictions and Limitations
- Synthesis Yields : While microwave methods achieve ~90% yields for imidazole derivatives , traditional oxidation routes for benzils (e.g., using H₂O₂) may yield <70% due to side reactions .
- Thermal Stability : Nitro-substituted benzils (e.g., CAS 6067-45-4) may decompose at lower temperatures compared to alkyl-substituted variants, limiting high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
